molecular formula C9H18O B591057 2-Nonanone-d5 CAS No. 1398065-76-3

2-Nonanone-d5

Cat. No.: B591057
CAS No.: 1398065-76-3
M. Wt: 147.273
InChI Key: VKCYHJWLYTUGCC-QCCORQSASA-N
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Description

It is characterized by the chemical formula C9H13D5O and a molecular weight of 147.27 g/mol . This compound is primarily used in scientific research, particularly in the fields of chemistry and biology, due to its unique isotopic labeling.

Biochemical Analysis

Biochemical Properties

2-Nonanone-d5 interacts with several enzymes and proteins. For instance, it has been found to inhibit the DnaKJE-ClpB bichaperone dependent refolding of heat-inactivated bacterial luciferases . This interaction suggests that this compound may have a significant role in protein folding processes.

Cellular Effects

In terms of cellular effects, this compound has been observed to inhibit the refolding of heat-inactivated bacterial luciferases in Escherichia coli cells lacking the small chaperone IbpB . This suggests that this compound can influence cell function by interacting with specific cellular proteins and potentially impacting cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with hydrophobic segments of heat-inactivated substrates and competition with the chaperones IbpAB . This interaction inhibits the action of the bichaperone system, particularly in the absence of the small chaperone IbpB in E. coli cells .

Temporal Effects in Laboratory Settings

Its inhibitory effect on the DnaKJE-ClpB bichaperone system suggests that it may have long-term effects on cellular function .

Metabolic Pathways

Given its interaction with the DnaKJE-ClpB bichaperone system, it may be involved in protein folding pathways .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-Nonanone-d5 can be synthesized through various methods. One common approach involves the deuteration of 2-Nonanone. This process typically includes the exchange of hydrogen atoms with deuterium atoms using deuterium oxide (D2O) in the presence of a catalyst . Another method involves the oxidation of nonanal using an oxidizing agent such as potassium permanganate .

Industrial Production Methods

Industrial production of this compound often involves the large-scale deuteration of 2-Nonanone. This process is carried out under controlled conditions to ensure the high purity and yield of the deuterated product. The reaction is typically conducted in specialized reactors designed to handle deuterium gas and other reagents safely .

Chemical Reactions Analysis

Types of Reactions

2-Nonanone-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Nonanone-d5 is widely used in scientific research due to its isotopic labeling. Some key applications include:

    Chemistry: Used as a tracer in reaction mechanisms to study kinetic isotope effects.

    Biology: Employed in metabolic studies to trace the incorporation of deuterium into biological molecules.

    Medicine: Utilized in pharmacokinetic studies to understand drug metabolism and distribution.

    Industry: Applied in the development of new materials and chemical processes

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Nonanone-d5 is unique due to its deuterium labeling, which makes it particularly useful in isotopic studies. This labeling allows researchers to trace the compound’s behavior in various chemical and biological processes, providing insights that are not possible with non-deuterated analogs .

Properties

CAS No.

1398065-76-3

Molecular Formula

C9H18O

Molecular Weight

147.273

IUPAC Name

1,1,1,3,3-pentadeuteriononan-2-one

InChI

InChI=1S/C9H18O/c1-3-4-5-6-7-8-9(2)10/h3-8H2,1-2H3/i2D3,8D2

InChI Key

VKCYHJWLYTUGCC-QCCORQSASA-N

SMILES

CCCCCCCC(=O)C

Synonyms

Heptyl methyl ketone-d5;  Methyl heptyl ketone-d5;  Methyl n-heptyl ketone-d5;  NSC 14760-d5

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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